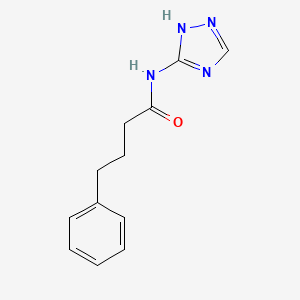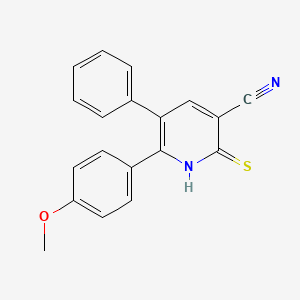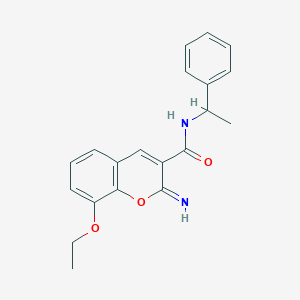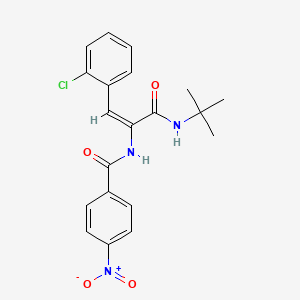
4-phenyl-N-(4H-1,2,4-triazol-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-N-(4H-1,2,4-triazol-3-yl)butanamide is an organic compound that belongs to the class of phenyl-1,2,4-triazoles These compounds are characterized by the presence of a triazole ring substituted with a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(4H-1,2,4-triazol-3-yl)butanamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromobenzohydrazide with suitable electrophiles, followed by cyclization to form the triazole ring . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step chemical modifications of starting materials such as 3-bromobenzoic acid. The process includes conversion to intermediates like methyl-3-bromobenzoate and 3-bromobenzohydrazide, followed by cyclization and coupling with electrophiles to form the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-phenyl-N-(4H-1,2,4-triazol-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like DMF .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the triazole ring .
Applications De Recherche Scientifique
4-phenyl-N-(4H-1,2,4-triazol-3-yl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Material Science: It is explored for its nonlinear optical properties, making it a candidate for optoelectronic applications.
Agrochemicals: The compound’s derivatives are investigated for their potential use as pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 4-phenyl-N-(4H-1,2,4-triazol-3-yl)butanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit cancer cell growth by interfering with cellular pathways and inducing apoptosis. The triazole ring plays a crucial role in binding to target proteins and enzymes, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Known for its anticancer properties.
4-methyl-4H-1,2,4-triazol-3-yl derivatives: Studied for their nonlinear optical properties.
Uniqueness
4-phenyl-N-(4H-1,2,4-triazol-3-yl)butanamide stands out due to its unique combination of a phenyl group and a triazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H14N4O |
|---|---|
Poids moléculaire |
230.27 g/mol |
Nom IUPAC |
4-phenyl-N-(1H-1,2,4-triazol-5-yl)butanamide |
InChI |
InChI=1S/C12H14N4O/c17-11(15-12-13-9-14-16-12)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H2,13,14,15,16,17) |
Clé InChI |
YHOMLBKWRKVVNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCC(=O)NC2=NC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B11115846.png)




![N-({N'-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11115878.png)
![N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11115884.png)

![3-[(4-Bromophenyl)amino]-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)propan-1-one](/img/structure/B11115904.png)
![N'-[(E)-[4-(Pentyloxy)phenyl]methylidene]-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B11115912.png)
![4-chloro-2-iodo-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11115914.png)
![5,5'-oxybis[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11115921.png)

![2-(4-Acetylphenyl)-4-[(2-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one](/img/structure/B11115925.png)
